molecular formula C9H10N4O B1377132 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1427380-50-4

1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B1377132
CAS No.: 1427380-50-4
M. Wt: 190.2 g/mol
InChI Key: UCUUMSPCFOUBHC-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolone ring fused with an aminophenyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzohydrazide with methyl isocyanate, followed by cyclization to form the triazolone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzothiazole: Shares the aminophenyl group but has a benzothiazole ring instead of a triazolone ring.

    4-aminophenylboronic acid: Contains the aminophenyl group but has a boronic acid functional group.

    4-aminophenylsulfonamide: Features the aminophenyl group with a sulfonamide moiety

Uniqueness

1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its triazolone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12-6-11-13(9(12)14)8-4-2-7(10)3-5-8/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUUMSPCFOUBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN(C1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 2
1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 3
1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 4
Reactant of Route 4
1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 5
1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 6
1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

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